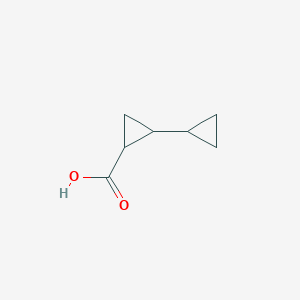

![molecular formula C11H12INO B2411250 1-[(3-Iodophenyl)carbonyl]pyrrolidine CAS No. 349118-15-6](/img/structure/B2411250.png)

1-[(3-Iodophenyl)carbonyl]pyrrolidine

Übersicht

Beschreibung

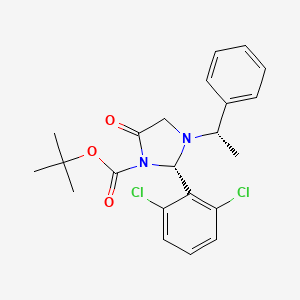

“1-[(3-Iodophenyl)carbonyl]pyrrolidine” is a chemical compound with the molecular formula C11H12INO. It has a molecular weight of 301.12 . The IUPAC name for this compound is (3-iodophenyl)-pyrrolidin-1-ylmethanone .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring attached to a 3-iodophenyl group via a carbonyl group . The InChI code for this compound is 1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 301.12 and a molecular formula of C11H12INO . Other properties such as solubility, melting point, boiling point, etc., are not available in the current data.Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

1-[(3-Iodophenyl)carbonyl]pyrrolidine derivatives, related to pyrrolidine-based catalysts, have shown efficacy in asymmetric catalysis. For instance, derived compounds from l-proline, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have been utilized as efficient organocatalysts for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This results in the synthesis of various γ-nitro carbonyl compounds with high yield and excellent stereo selectivity, without the need for any additive (Singh et al., 2013).

Synthesis of Complex Structures

The compound's derivatives have been used in the synthesis and structural studies of complex organic molecules. For example, derivatives of 1-(4-iodophenyl)pyrrolidine-2,5-dione have been synthesized through addition reactions and further functionalized through various chemical reactions. These derivatives have been obtained in moderate-to-good yields, showcasing the compound's utility in constructing complex molecular structures (Ali et al., 2015).

Study of Molecular Structure

This compound and its derivatives have also been pivotal in the study of molecular structures. For instance, the synthesis, characterization, and crystal structure analysis of specific derivatives have provided insights into the molecular conformation and supermolecular assembly of these compounds, which are reinforced by various intermolecular interactions (Sharma et al., 2013).

Applications in Organometallic Chemistry

Derivatives of this compound have found applications in organometallic chemistry. For instance, reactions of (2-chloroethyl)pyrrolidine hydrochloride with specific organotellurium compounds have led to the synthesis of compounds which, upon reaction with certain metal salts, form complexes. These complexes have been studied for their structure and bonding characteristics, revealing insights into the ligating strength of the pyrrolidine-derived ligands and the molecular association in solutions (Singh et al., 2003).

Eigenschaften

IUPAC Name |

(3-iodophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXMTKYMCPVDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)

![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)